Cas no 878945-75-6 (Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxobutyl]amino]methyl]-)

Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxobutyl]amino]methyl]- structure
878945-75-6 structure
Product Name:Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxobutyl]amino]methyl]-
CAS No:878945-75-6
MF:C20H19N3O4
MW:365.382564783096
CID:6088593
PubChem ID:85027598
Update Time:2025-07-15

Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxobutyl]amino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxobutyl]amino]methyl]-
    • 4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
    • 878945-75-6
    • Inchi: 1S/C20H19N3O4/c24-18(21-12-13-8-10-14(11-9-13)20(26)27)7-3-6-17-22-16-5-2-1-4-15(16)19(25)23-17/h1-2,4-5,8-11H,3,6-7,12H2,(H,21,24)(H,26,27)(H,22,23,25)
    • InChI Key: PCXFUATVLPSDLT-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(CNC(=O)CCCC2NC(=O)C3=C(N=2)C=CC=C3)C=C1

Computed Properties

  • Exact Mass: 365.13755610g/mol
  • Monoisotopic Mass: 365.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • pka: 4.22±0.10(Predicted)

Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxobutyl]amino]methyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01E2UO-50mg
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
878945-75-6 95%
50mg
$354.00 2024-04-20
1PlusChem
1P01E2UO-100mg
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
878945-75-6 95%
100mg
$515.00 2024-04-20
1PlusChem
1P01E2UO-250mg
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
878945-75-6 95%
250mg
$710.00 2024-04-20
1PlusChem
1P01E2UO-500mg
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
878945-75-6 95%
500mg
$1081.00 2024-04-20
1PlusChem
1P01E2UO-1g
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
878945-75-6 95%
1g
$1369.00 2024-04-20
1PlusChem
1P01E2UO-2.5g
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
878945-75-6 95%
2.5g
$2622.00 2024-04-20
1PlusChem
1P01E2UO-5g
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
878945-75-6 95%
5g
$3851.00 2024-04-20
A2B Chem LLC
AX35696-50mg
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
878945-75-6 95%
50mg
$293.00 2024-04-19
A2B Chem LLC
AX35696-100mg
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
878945-75-6 95%
100mg
$421.00 2024-04-19
A2B Chem LLC
AX35696-250mg
4-{[4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamido]methyl}benzoic acid
878945-75-6 95%
250mg
$587.00 2024-04-19

Additional information on Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxobutyl]amino]methyl]-

Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxobutyl]amino]methyl]- and CAS No. 878945-75-6: A Comprehensive Overview

Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxobutyl]amino]methyl]-, identified by the CAS number 878945-75-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a subject of extensive investigation in academic and industrial settings.

The structure of Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxobutyl]amino]methyl]- incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of a benzoic acid moiety provides a hydrophobic backbone, while the amino and methylene groups introduce polar interactions capable of modulating biological targets. Specifically, the 3,4-dihydro-4-oxo-2-quinazolinyl moiety is a critical component that influences the compound's pharmacological profile.

In recent years, there has been growing interest in quinazoline derivatives due to their potential applications in drug development. Quinazoline scaffolds are known for their ability to interact with various biological receptors and enzymes, making them valuable candidates for therapeutic intervention. The specific derivative Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxobutyl]amino]methyl]- has been studied for its potential role in modulating inflammatory pathways and cellular signaling cascades.

Current research suggests that this compound may exhibit anti-inflammatory and anti-proliferative properties. Studies have indicated that it can interfere with key signaling pathways involved in chronic inflammation and cancer progression. The benzoic acid component is known to have antimicrobial properties, which may contribute to its therapeutic potential in treating infections and inflammatory diseases.

The CAS number 878945-75-6 provides a unique identifier for this compound, facilitating its recognition in scientific literature and patent databases. This standardized nomenclature is essential for ensuring accurate communication among researchers and regulatory agencies. The compound's detailed chemical structure has been characterized through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming its identity and purity.

One of the most compelling aspects of Benzoic acid, 4-[[[4-(3,4-dihydro-4-oxo-2-quinazolinyl)-1-oxybutyl]amino]methyl]- is its synthetic versatility. Researchers have developed several synthetic routes to produce this compound with high yield and purity. These synthetic strategies often involve multi-step organic reactions, including condensation, cyclization, and functional group transformations. The development of efficient synthetic methodologies is crucial for scaling up production and conducting further pharmacological studies.

The pharmacological activity of this compound has been evaluated in various in vitro and in vivo models. Preliminary studies have shown promising results in reducing inflammation and inhibiting the growth of certain cancer cell lines. The mechanism of action appears to involve interactions with specific proteins and enzymes involved in cellular signaling pathways. Further research is needed to fully elucidate these mechanisms and optimize the therapeutic potential of the compound.

In addition to its pharmaceutical applications, Benzoic acid, 4-[[(4-(3,4-dihydroxyloxoquinazolinyl)-1-oxybutyl)amino)methyl]- has potential uses in agrochemicals and industrial processes. Its structural features make it a versatile building block for designing novel compounds with enhanced biological activity. The benzoic acid moiety, in particular, is widely used in organic synthesis due to its reactivity and compatibility with various functional groups.

The synthesis of this compound involves careful control of reaction conditions to ensure high selectivity and yield. Advanced catalytic systems have been employed to facilitate key transformations while minimizing side reactions. These catalytic approaches not only improve efficiency but also reduce the environmental impact of the synthetic process.

The future direction of research on CAS No. 878945-

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司